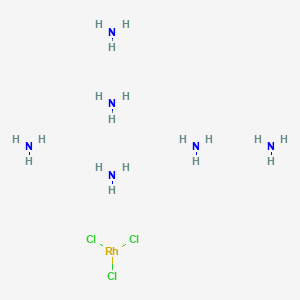
Hexaaminnerhodium(iii)chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaamminerhodium(III) chloride is a coordination compound with the formula ((\text{RhCl}_3)(\text{NH}_3)_6). It consists of a rhodium ion surrounded by six ammonia ligands and three chloride ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaamminerhodium(III) chloride can be synthesized by reacting rhodium(III) chloride with an excess of aqueous ammonia. The reaction typically involves heating the solution to achieve a pH of 7.5 to 8.0. The resulting solution is then contacted with an anion exchange resin in the OH form to obtain the desired compound .
Industrial Production Methods: Industrial production of hexaamminerhodium(III) chloride follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of anion exchange resins is common to remove impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Hexaamminerhodium(III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often involve other amines or phosphines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Hexaamminerhodium(III) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and catalysts.
Biology: Investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Explored for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in various catalytic processes, including hydrogenation and oxidation reactions.
Mecanismo De Acción
The mechanism of action of hexaamminerhodium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, potentially leading to changes in their structure and function. The compound’s effects are mediated through its interactions with molecular targets and pathways involved in cellular processes .
Comparación Con Compuestos Similares
Hexaamminerhodium(III) chloride can be compared with other similar compounds, such as:
Hexaammineruthenium(III) chloride: Similar in structure but contains ruthenium instead of rhodium.
Hexaamminecobalt(III) chloride: Contains cobalt and is used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness: Hexaamminerhodium(III) chloride is unique due to the specific properties of rhodium, which include its high catalytic activity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
Cl3H18N6Rh |
|---|---|
Peso molecular |
311.44 g/mol |
Nombre IUPAC |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
Clave InChI |
NQDMBGRFEALXCD-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.N.N.N.Cl[Rh](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
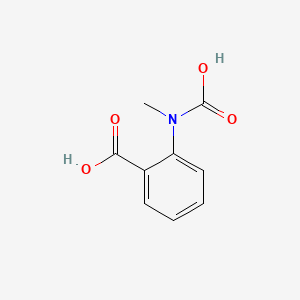


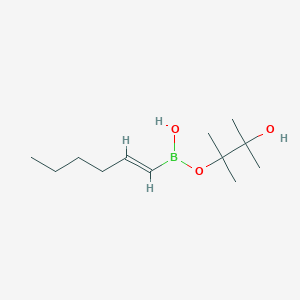
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
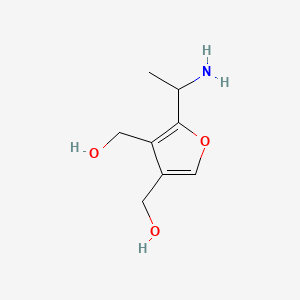
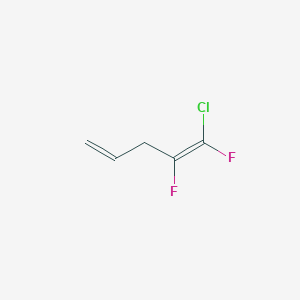
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

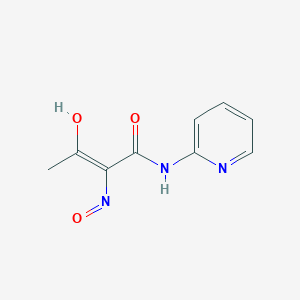
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
